4-(6-nitro-1H-benzimidazol-2-yl)butan-2-ol
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Overview
Description
4-(6-nitro-1H-benzimidazol-2-yl)butan-2-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a nitro group at the 6-position of the benzimidazole ring and a butan-2-ol moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-nitro-1H-benzimidazol-2-yl)butan-2-ol typically involves the following steps:
Alkylation: The butan-2-ol moiety can be introduced via alkylation reactions, where the benzimidazole derivative is reacted with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-nitro-1H-benzimidazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic substitution can be facilitated using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-(6-nitro-1H-benzimidazol-2-yl)butan-2-one.
Reduction: Formation of 4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(6-nitro-1H-benzimidazol-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-nitro-1H-benzimidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-nitro-1H-benzimidazol-2-yl)butan-2-ol: Similar structure with the nitro group at the 5-position.
2-Butanol: Shares the butan-2-ol moiety but lacks the benzimidazole ring.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
4-(6-nitro-1H-benzimidazol-2-yl)butan-2-ol is unique due to the specific positioning of the nitro group and the butan-2-ol moiety, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7(15)2-5-11-12-9-4-3-8(14(16)17)6-10(9)13-11/h3-4,6-7,15H,2,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMJBSGRYBWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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